molecular formula C20H15N3OS B2693975 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391862-64-9

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2693975
CAS No.: 391862-64-9
M. Wt: 345.42
InChI Key: XVXMVBIZBZOLHT-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring, along with the naphthalene and carboxamide groups, contributes to the unique properties and reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves the reaction of 4-methylphenyl hydrazine with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can be compared with other 1,3,4-thiadiazole derivatives:

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a thiadiazole ring and a naphthalene moiety, which contribute to its diverse biological activities. The molecular formula is C18H16N4OC_{18}H_{16}N_{4}O with a molecular weight of approximately 304.35 g/mol. The presence of the thiadiazole ring is particularly noteworthy due to its established role in enhancing the biological properties of various derivatives.

This compound acts primarily through the induction of apoptosis in cancer cells. It has been shown to activate caspases, which are crucial enzymes involved in the apoptotic pathway. This activation leads to programmed cell death, making it a potential candidate for anticancer therapies.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound.

  • In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its effects on MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer) cell lines, it demonstrated an IC50 value of approximately 10 µg/mL against MCF-7 cells, indicating significant antiproliferative activity .
  • Structure-Activity Relationship (SAR) : Modifications in the structure have been shown to enhance activity. For example, substituting different aryl groups or altering the position of functional groups can significantly affect the potency of these compounds .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several thiadiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that compounds with higher lipophilicity and specific structural modifications exhibited enhanced cytotoxicity. For instance:

CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4eMCF-75.36
4cHepG210.10

This study highlights how structural variations can lead to significant differences in biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which thiadiazole derivatives induce apoptosis. It was found that these compounds could initiate mitochondrial dysfunction leading to caspase activation and subsequent cell death in tumor models.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-6-8-15(9-7-13)19-22-23-20(25-19)21-18(24)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXMVBIZBZOLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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